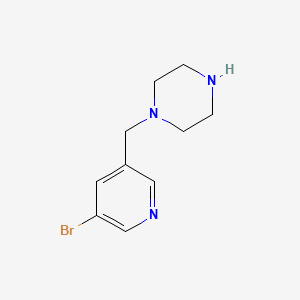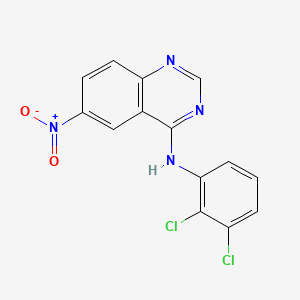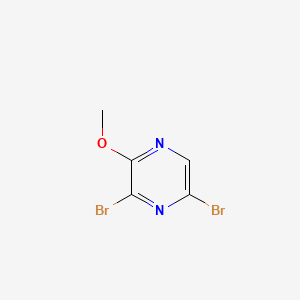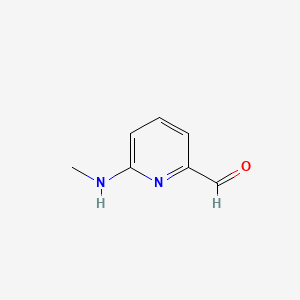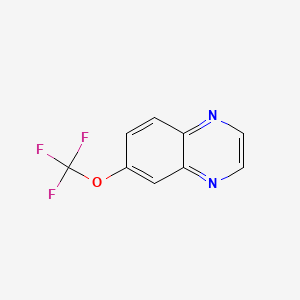
6-(Trifluoromethoxy)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trifluoromethoxy)quinoxaline is an organic compound with a molecular formula of C9H5F3N2O . It is a white crystalline solid and is used in organic synthesis.
Synthesis Analysis
The synthesis of quinoxalines has been extensively studied. A primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . Another method involves the selective C-H trifluoromethoxylation of arenes and heteroarenes as limiting reagent with trifluoromethoxide anion .Molecular Structure Analysis
The molecular weight of 6-(Trifluoromethoxy)quinoxaline is 214.14 g/mol . The InChI string representation of its structure isInChI=1S/C9H5F3N2O/c10-9(11,12)15-6-1-2-7-8(5-6)14-4-3-13-7/h1-5H . Physical And Chemical Properties Analysis
6-(Trifluoromethoxy)quinoxaline has a molecular weight of 214.14 g/mol . It has a topological polar surface area of 35 Ų . The exact mass and monoisotopic mass are 214.03539727 g/mol .Aplicaciones Científicas De Investigación
Optical and Morphological Studies
6-(Trifluoromethoxy)quinoxaline derivatives have been investigated for their optical properties, including absorption, emission, quantum yield, and solvatochromism. These compounds exhibit large Stoke’s shifts and fluorescence in solid and aggregated states, which is attributed to intramolecular charge transfer and restricted intramolecular rotation. Their nano-aggregates and morphologies were characterized using techniques like DLS and SEM (Rajalakshmi & Palanisami, 2020).
Spectral and Theoretical Investigations
Triarylamines based on 6H-indolo[2,3-b]quinoxaline and derivatives have been synthesized and analyzed for their optical absorption and emission spectra, electrochemical behavior, and thermal studies. These compounds show potential for applications in materials science due to their unique spectral properties and stability (Thomas & Tyagi, 2010).
Electrochemical Behavior
The electrochemical behavior of novel quinoxaline derivatives has been explored, particularly focusing on redox reactions and thermodynamic parameters. This includes studying the pH-dependent electrochemistry of these compounds, which is valuable for understanding their potential in electrochemical applications (Shah et al., 2014).
Synthetic Chemistry
6-(Trifluoromethoxy)quinoxaline has been utilized in synthetic chemistry, particularly in the synthesis of 2,3,6-substituted quinoxalines. This involves innovative synthetic routes offering advantages like milder conditions and easy workup procedures (Shekhar et al., 2014).
DNA Intercalation Studies
Studies on DNA oligonucleotides have incorporated 6H-indolo[2,3-b]quinoxaline as a covalently bound heteroaromatic intercalator. This research provides insights into the stabilization of DNA duplexes and their potential applications in molecular biology (Wamberg et al., 2006).
Safety and Hazards
Mecanismo De Acción
Propiedades
IUPAC Name |
6-(trifluoromethoxy)quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)15-6-1-2-7-8(5-6)14-4-3-13-7/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNCFTHPNPDQPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681975 |
Source


|
| Record name | 6-(Trifluoromethoxy)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1215205-43-8 |
Source


|
| Record name | 6-(Trifluoromethoxy)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2-Chloro-phenyl)-oxazol-2-yl]-phenylamine](/img/no-structure.png)

![Ethyl 6-cyclopentylidene-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B578748.png)
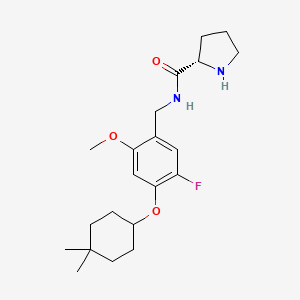
![Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B578752.png)




